Zanamivir Zanamivir
Brand Name: Vulcanchem
CAS No.: 139110-80-8
VCID: VC0000325
InChI: InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
SMILES: CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Molecular Formula: C12H20N4O7
Molecular Weight: 332.31 g/mol

Zanamivir

CAS No.: 139110-80-8

VCID: VC0000325

Molecular Formula: C12H20N4O7

Molecular Weight: 332.31 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Zanamivir - 139110-80-8

Description

Zanamivir is an antiviral medication, specifically a neuraminidase inhibitor, used to treat and prevent influenza A and B viruses in adults and children . It is prescribed for individuals who have experienced flu symptoms for no more than two days . Zanamivir can also prevent some types of flu in adults and children when they have been around someone with the flu or during an outbreak . Marketed by GlaxoSmithKline under the trade name Relenza, it is administered as a powder for oral inhalation because it is not absorbed if taken orally .

As a neuraminidase inhibitor, zanamivir functions by attaching to the active site of the neuraminidase protein, thus stopping the spread of the flu virus within the body . By inhibiting this protein, the drug prevents the influenza virus from escaping its host cell and infecting other cells . This helps to shorten the duration of flu symptoms, such as nasal congestion, sore throat, cough, muscle aches, tiredness, weakness, headache, fever, and chills . Research indicates that zanamivir can reduce the risk of contracting symptomatic influenza, but it does not affect asymptomatic influenza or other influenza-like illnesses .

Oseltamivir, known as Tamiflu, is another globally licensed neuraminidase inhibitor used for both the treatment and prevention of influenza . Zanamivir was the first in its class, and oseltamivir was subsequently designed based on knowledge gained from zanamivir .

CAS No. 139110-80-8
Product Name Zanamivir
Molecular Formula C12H20N4O7
Molecular Weight 332.31 g/mol
IUPAC Name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Standard InChI InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Standard InChIKey ARAIBEBZBOPLMB-UFGQHTETSA-N
SMILES CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Canonical SMILES CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Appearance Solid powder
Purity > 98%
Synonyms 2,3-Didehydro-2,4-Dideoxy-4-Guanidino-N-Acetyl-D-Neuraminic Acid
2,3-Didehydro-2,4-Dideoxy-4-Guanidinyl-N-Acetylneuraminic Acid
4 Guanidino 2 Deoxy 2,3 Didehydro N Acetylneuraminic Acid
4 Guanidino Neu5Ac2en
4-Guanidino-2,4-Dideoxy-2,3-Didehydro-N-Acetylneuraminic Acid
4-Guanidino-2-Deoxy-2,3-Didehydro-N-Acetylneuraminic Acid
4-Guanidino-Neu5Ac2en
5-Acetylamino-2,6-Anhydro-4-Guanidino-3,4,5-Trideoxy-D-Galacto-Non-Enoic Acid
Acid, 4-Guanidino-2-Deoxy-2,3-Didehydro-N-Acetylneuraminic
GG 167
GG-167
GG167
Relenza
Zanamivi
Reference 1: Pires de Mello CP, Drusano GL, Adams JR, Shudt M, Kulawy R, Brown AN. Oseltamivir-zanamivir combination therapy suppresses drug-resistant H1N1 influenza A viruses in the hollow fiber infection model (HFIM) system. Eur J Pharm Sci. 2017 Oct 25;111:443-449. doi: 10.1016/j.ejps.2017.10.027. [Epub ahead of print] PubMed PMID: 29079337. 2: Bradley JS, Blumer JL, Romero JR, Michaels MG, Munoz FM, Kimberlin DW, Pahud B, DeBiasi RL, Yamamoto G, Roberts G, Hossain M, Shortino D, Yates PJ, Adams B, Peppercorn A. Intravenous Zanamivir in Hospitalized Patients With Influenza. Pediatrics. 2017 Nov;140(5). pii: e20162727. doi: 10.1542/peds.2016-2727. PubMed PMID: 29051331. 3: Abed Y, Boivin G. A Review of Clinical Influenza A and B Infections With Reduced Susceptibility to Both Oseltamivir and Zanamivir. Open Forum Infect Dis. 2017 May 18;4(3):ofx105. doi: 10.1093/ofid/ofx105. eCollection 2017 Summer. Review. PubMed PMID: 28852674; PubMed Central PMCID: PMC5569976. 4: Oh DY, Panozzo J, Vitesnik S, Farrukee R, Piedrafita D, Mosse J, Hurt AC. Selection of multi-drug resistant influenza A and B viruses under zanamivir pressure and their replication fitness in ferrets. Antivir Ther. 2017 Feb 14. doi: 10.3851/IMP3135. [Epub ahead of print] PubMed PMID: 28195559. 5: Dholakia D, Goyal S, Jamal S, Singh A, Das A, Grover A. Molecular modeling and lead design of substituted zanamivir derivatives as potent anti-influenza drugs. BMC Bioinformatics. 2016 Dec 22;17(Suppl 19):512. doi: 10.1186/s12859-016-1374-1. PubMed PMID: 28155702; PubMed Central PMCID: PMC5259988. 6: Trebbien R, Pedersen SS, Vorborg K, Franck KT, Fischer TK. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014. Euro Surveill. 2017 Jan 19;22(3). pii: 30445. doi: 10.2807/1560-7917.ES.2017.22.3.30445. PubMed PMID: 28128091; PubMed Central PMCID: PMC5322288. 7: Marty FM, Vidal-Puigserver J, Clark C, Gupta SK, Merino E, Garot D, Chapman MJ, Jacobs F, Rodriguez-Noriega E, Husa P, Shortino D, Watson HA, Yates PJ, Peppercorn AF. Intravenous zanamivir or oral oseltamivir for hospitalised patients with influenza: an international, randomised, double-blind, double-dummy, phase 3 trial. Lancet Respir Med. 2017 Feb;5(2):135-146. doi: 10.1016/S2213-2600(16)30435-0. Epub 2017 Jan 14. PubMed PMID: 28094141. 8: Mancano MA. ISMP Adverse Drug Reactions: Sildenafil-Induced Erythema Multiforme Acute Liver Injury Due to Febuxostat Intravenous Acetaminophen-Induced Acute Hepatotoxicity Acute Transient Myopia Induced by Zanamivir Lidocaine-Induced Hoigne Syndrome. Hosp Pharm. 2016 Dec;51(11):884-887. doi: 10.1310/hpj5111-884. PubMed PMID: 28057946; PubMed Central PMCID: PMC5199219. 9: Wu Y, Gao F, Qi J, Bi Y, Fu L, Mohan S, Chen Y, Li X, Pinto BM, Vavricka CJ, Tien P, Gao GF. Resistance to Mutant Group 2 Influenza Virus Neuraminidases of an Oseltamivir-Zanamivir Hybrid Inhibitor. J Virol. 2016 Nov 14;90(23):10693-10700. Print 2016 Dec 1. PubMed PMID: 27654293; PubMed Central PMCID: PMC5110174. 10: Abed Y, Carbonneau J, L/'Huillier AG, Kaiser L, Boivin G. Droplet digital PCR to investigate quasi-species at codons 119 and 275 of the A(H1N1)pdm09 neuraminidase during zanamivir and oseltamivir therapies. J Med Virol. 2017 Apr;89(4):737-741. doi: 10.1002/jmv.24680. Epub 2016 Sep 14. PubMed PMID: 27602879.
PubChem Compound 60855
Last Modified Sep 12 2023

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